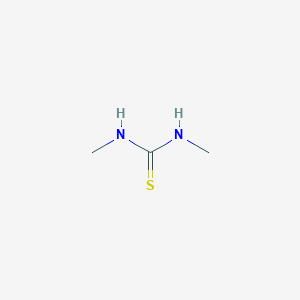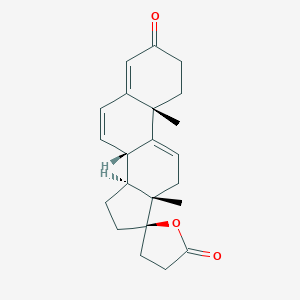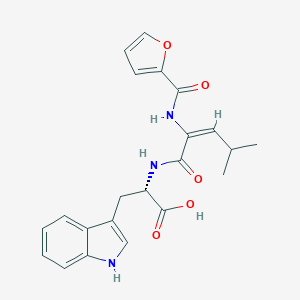![molecular formula C16H18N2O B139414 2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine CAS No. 132924-58-4](/img/structure/B139414.png)
2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine
概要
説明
2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine, also known as AZD9164, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AZD9164 is a small molecule inhibitor of the chemokine receptor CXCR2, which plays a crucial role in the recruitment of neutrophils to sites of inflammation.
作用機序
2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine is a selective and potent inhibitor of CXCR2, which is a chemokine receptor that plays a crucial role in the recruitment of neutrophils to sites of inflammation. By inhibiting CXCR2, 2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine reduces the recruitment of neutrophils to inflamed tissues, thereby reducing inflammation and tissue damage. Furthermore, 2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-8 (IL-8) and tumor necrosis factor-alpha (TNF-α), which further contribute to the anti-inflammatory effects of this compound.
生化学的および生理学的効果
2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine has been shown to have several biochemical and physiological effects in preclinical studies. These include the reduction of neutrophil infiltration and inflammation in animal models of COPD, asthma, and rheumatoid arthritis. Furthermore, 2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine has also been shown to enhance the efficacy of existing therapies such as corticosteroids in these diseases. In addition, 2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine has been shown to reduce the production of pro-inflammatory cytokines such as IL-8 and TNF-α, which further contribute to its anti-inflammatory effects.
実験室実験の利点と制限
One of the major advantages of 2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine is its selectivity and potency as a CXCR2 inhibitor. This makes it an attractive candidate for the development of new therapies for inflammatory diseases. Furthermore, 2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine has also been shown to enhance the efficacy of existing therapies such as corticosteroids in these diseases. However, one of the limitations of 2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the research and development of 2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine. One potential direction is the development of new formulations or delivery methods that can improve the solubility and bioavailability of this compound. Another potential direction is the investigation of the efficacy of 2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine in other inflammatory diseases such as inflammatory bowel disease and psoriasis. Furthermore, the combination of 2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine with other anti-inflammatory agents such as nonsteroidal anti-inflammatory drugs (NSAIDs) and biologics could also be explored. Finally, the investigation of the long-term safety and efficacy of 2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine in clinical trials is also an important future direction for this compound.
科学的研究の応用
2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine has been extensively studied for its potential therapeutic applications in various inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and rheumatoid arthritis. In preclinical studies, 2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine has been shown to reduce neutrophil infiltration and inflammation in animal models of these diseases. Furthermore, 2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine has also been shown to enhance the efficacy of existing therapies such as corticosteroids in these diseases.
特性
CAS番号 |
132924-58-4 |
|---|---|
製品名 |
2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine |
分子式 |
C16H18N2O |
分子量 |
254.33 g/mol |
IUPAC名 |
2-[1-(1-phenylethyl)azetidin-3-yl]oxypyridine |
InChI |
InChI=1S/C16H18N2O/c1-13(14-7-3-2-4-8-14)18-11-15(12-18)19-16-9-5-6-10-17-16/h2-10,13,15H,11-12H2,1H3 |
InChIキー |
HBJYHGBMEHJJOL-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)N2CC(C2)OC3=CC=CC=N3 |
正規SMILES |
CC(C1=CC=CC=C1)N2CC(C2)OC3=CC=CC=N3 |
同義語 |
2-[1-(1-PHENYLETHYL)-3-AZETIDINYLOXY]PYRIDINE |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




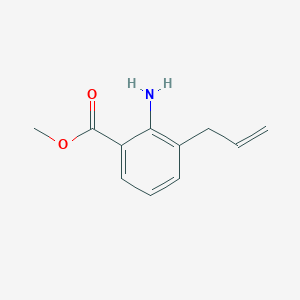
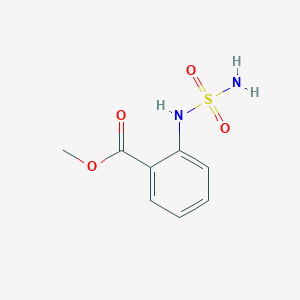
![Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid](/img/structure/B139345.png)
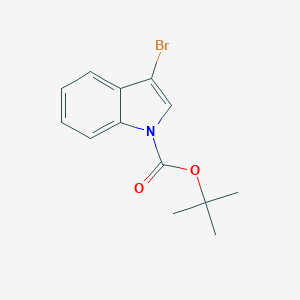
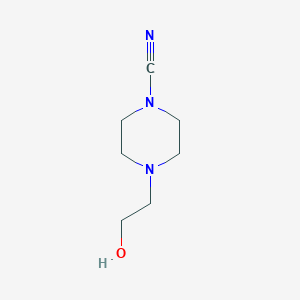
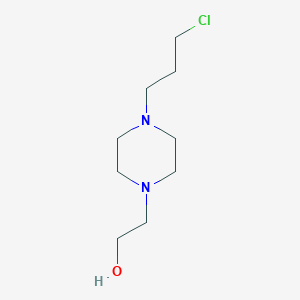
![3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester](/img/structure/B139362.png)

